

Utilizing Ofloxacin Hydrochloride as a Reference Standard in Chromatographic Analysis

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Compound of Interest

Compound Name: Ofloxacin Hydrochloride

Cat. No.: B055190

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Ofloxacin Hydrochloride, a synthetic fluoroquinolone antibacterial agent, is widely used in pharmaceutical formulations.[1] Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of medicinal products. High-Performance Liquid Chromatography (HPLC) is a predominant analytical technique for the determination of Ofloxacin in bulk drugs and pharmaceutical dosage forms, where a well-characterized **Ofloxacin Hydrochloride** reference standard is indispensable.[2] This document provides detailed application notes and protocols for the use of **Ofloxacin Hydrochloride** as a reference standard in chromatography.

Characteristics of Ofloxacin Hydrochloride Reference Standard

An ideal reference standard for **Ofloxacin Hydrochloride** should be of high purity and well-characterized. Pharmaceutical secondary standards are often used, which are traceable to primary standards from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[2] These standards are certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring their suitability for quality control and analytical method development.[2]

Key Properties:

- Chemical Name: (±)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid hydrochloride[3]
- Molecular Formula: $C_{18}H_{20}FN_3O_4 \cdot HCl$
- Molecular Weight: 397.8 g/mol

Experimental Protocols

The following protocols are generalized from various validated HPLC methods for the analysis of Ofloxacin. Researchers should verify the suitability of a specific method for their sample matrix and instrumentation.

Preparation of Standard Solutions

Accurate preparation of the standard solution is critical for the quantification of Ofloxacin in samples.

Protocol:

- Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of **Ofloxacin Hydrochloride** reference standard and transfer it to a 25 mL volumetric flask. Dissolve in a suitable diluent (e.g., a mixture of the mobile phase or methanol) and make up to the volume. Sonicate if necessary to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve a desired concentration range for calibration (e.g., 5-50 µg/mL).[4][5]

Sample Preparation (from Tablets)

This protocol describes the extraction of Ofloxacin from a tablet formulation.

Protocol:

- Weigh and finely powder not fewer than 20 tablets to ensure homogeneity.

- Accurately weigh a portion of the powder equivalent to a specific amount of Ofloxacin (e.g., 20 mg) and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of diluent and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
- Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
- Filter the solution through a 0.45 μ m syringe filter to remove any undissolved excipients before injecting it into the HPLC system.[\[6\]](#)
- Further dilutions may be necessary to bring the concentration of Ofloxacin within the calibration range.

Chromatographic Conditions

Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed for Ofloxacin analysis. The choice of column and mobile phase can be adapted based on available resources and desired separation characteristics.

Example HPLC Method Parameters:

Parameter	Condition 1	Condition 2	Condition 3
Column	Qualisil BDS C18 (250mm × 4.6mm, 5µm)[3]	Polaris C18 (150 x 4.6 mm, 5 µm)	Hypersil silica C18 (250 mm × 4.6 mm, 5 µ)[4]
Mobile Phase	Buffer (0.02 M KH ₂ PO ₄ , pH 3.2 with OPA) : Methanol : Acetonitrile (75:15:10 v/v)[3]	Buffer (0.01 M Ammonium acetate, pH 3 with H ₃ PO ₄) : Acetonitrile (80:20 v/v)	Water : Methanol (10:90 v/v)[4]
Flow Rate	1.0 mL/min[3]	1.0 mL/min[4]	1.2 mL/min[7]
Detection	UV at 294 nm[3]	UV at 270 nm[4]	Fluorescence (Ex: 285 nm, Em: 460 nm)[7]
Injection Volume	20 µL	1.0 µL	20 µL
Column Temp.	Ambient	Ambient	25 °C[6]
Retention Time	~4.3 min[3]	Not specified	Not specified

Data Presentation and System Suitability

System Suitability

Before sample analysis, the chromatographic system must meet certain performance criteria to ensure the validity of the results.

Parameter	Acceptance Criteria
Tailing Factor	Not more than 2.0[8]
Theoretical Plates	Not less than 2000
Relative Standard Deviation (RSD) for replicate injections	Not more than 2.0%[8]

Method Validation Parameters

A summary of quantitative data from validated methods for **Ofloxacin Hydrochloride** analysis is presented below. These parameters demonstrate the reliability of the chromatographic methods.

Parameter	Result	Reference
Linearity Range	10-30 µg/mL	
5–30 µg/ml	[4]	
10-50 mcg/ml		
Correlation Coefficient (r^2)	> 0.999	
Accuracy (% Recovery)	97.6% - 92.9%	[3][9]
95% - 105%	[5]	
Precision (%RSD)	< 2.0%	[3]
Limit of Detection (LOD)	1.31 ng/mL (in plasma)	[10]
Limit of Quantification (LOQ)	4 ng/mL (in plasma)	[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chromatographic analysis of Ofloxacin using a reference standard.

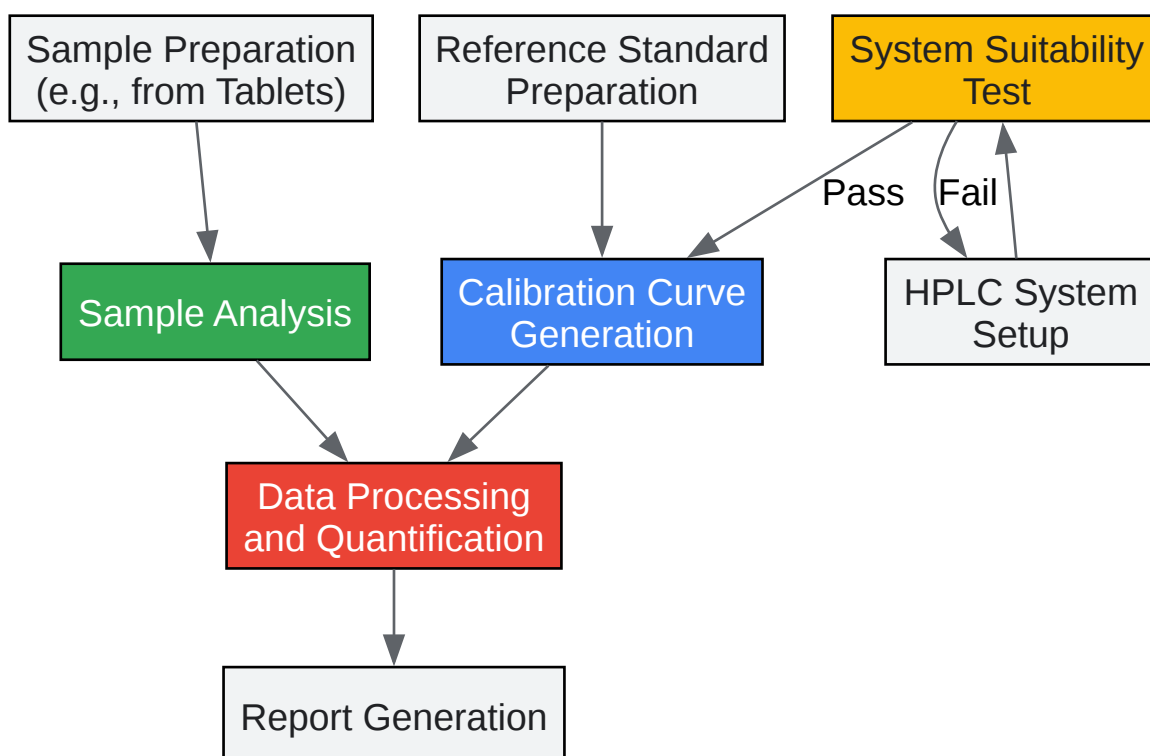


Figure 1: General Workflow for Ofloxacin Analysis

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Caption: General Workflow for Ofloxacin Analysis.

Logical Relationship for Quantification

The diagram below outlines the logical relationship for calculating the concentration of Ofloxacin in a sample.

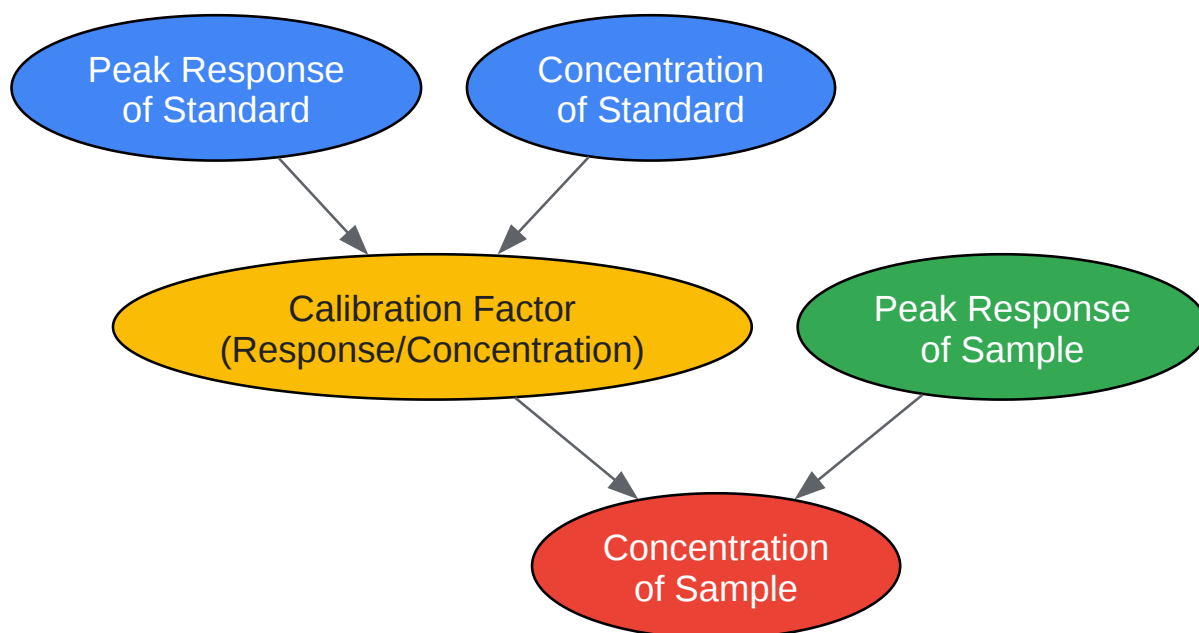


Figure 2: Logical Relationship for Quantification

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Caption: Logical Relationship for Quantification.

Conclusion

The use of a certified **Ofloxacin Hydrochloride** reference standard is fundamental for the accurate and reliable quantification of this active pharmaceutical ingredient in various matrices. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists in the pharmaceutical industry. Adherence to validated chromatographic methods and system suitability criteria is essential for ensuring the integrity of analytical results.

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